3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(4-Bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived compound featuring a brominated benzyl substituent at position 3 and methyl groups at positions 1, 6, and 5.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-9-10(2)23-13-14(20-16(23)19-9)21(3)17(25)22(15(13)24)8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXSPGOWCXKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the imidazo[2,1-f]purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[2,1-f]purine-2,4-dione scaffold is highly modular, with key modifications at positions 3, 8, and the alkyl/arylpiperazinyl side chains. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Position and Size: The 4-bromobenzyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., fluorine in 3i or trifluoromethyl in AZ-861), which may improve blood-brain barrier penetration but reduce metabolic stability .
- Receptor Selectivity: Fluorinated arylpiperazinyl derivatives (e.g., 3i, AZ-861) exhibit higher 5-HT1A/5-HT7 affinity than brominated analogs, likely due to enhanced π-π stacking with receptor pockets .
- Therapeutic Diversification: Modifications at position 8 can redirect activity from serotonin receptors (neuropsychiatric applications) to PPARγ (anticancer) or PDEs (anti-inflammatory) .
Functional Outcomes in Disease Models
- Antidepressant Activity: 3i and AZ-853 reduce immobility time in the forced swim test (FST) at 2.5–5 mg/kg, with 3i showing additional anxiolytic effects .
- Anticancer Activity:
- CB11 induces apoptosis in NSCLC cells via PPARγ activation, a mechanism distinct from serotonin-targeted analogs .
Biological Activity
3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines. Its unique structure, which includes a bromobenzyl group and three methyl groups on the imidazo[2,1-f]purine core, suggests significant potential for various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating mood disorders and other conditions.
The biological activity of 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily mediated through its interaction with specific molecular targets in biological systems. These targets may include:
- Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways.
- Receptors : It has been suggested that 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can bind to serotonin receptors (5-HT) and phosphodiesterases (PDEs), influencing neurotransmitter signaling and cellular responses .
Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
- Antidepressant Effects : In vivo studies have shown that derivatives of imidazo[2,1-f]purines can exhibit antidepressant and anxiolytic effects. Specifically, compounds similar to 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have demonstrated efficacy in forced swim tests in mice .
- Anti-inflammatory Properties : The imidazopurine class is known for its anti-inflammatory effects. Compounds within this class may inhibit cytokine production or modulate immune responses .
Research Findings
Several studies have focused on the biological activity of related compounds:
Case Study 1: Antidepressant Activity
In a study evaluating various imidazo[2,1-f]purines for antidepressant activity:
- Compound Tested : A derivative related to 3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
- Methodology : The forced swim test (FST) was utilized to assess behavioral changes indicative of antidepressant activity.
- Results : The compound demonstrated a reduction in immobility time compared to controls and exhibited a potency greater than standard antidepressants like diazepam .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of imidazopurines:
- Focus Compound : Variants of imidazo[2,1-f]purines were tested for their ability to inhibit pro-inflammatory cytokines.
- Findings : Certain derivatives showed significant reductions in cytokine levels in vitro and in vivo models of inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
